molecular formula C18H16N4O3 B498082 methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate CAS No. 924840-92-6

methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B498082
CAS No.: 924840-92-6
M. Wt: 336.3g/mol
InChI Key: SBTMCDPYGRONPI-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate , systematically describes its architecture:

  • Benzoate backbone : A methyl ester at position 4 of the benzene ring.
  • Amide linkage : Connects the benzoate to the triazole core via a carbonyl group.
  • Triazole substituents : A methyl group at position 5 and a phenyl group at position 1.

Molecular Formula : $$ \text{C}{19}\text{H}{17}\text{N}4\text{O}3 $$
Molecular Weight : 361.37 g/mol.

Parameter Value
Empirical Formula $$ \text{C}{19}\text{H}{17}\text{N}4\text{O}3 $$
Exact Mass 361.1297 Da
XLogP3 3.2
Hydrogen Bond Donors 1

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction studies of analogous triazole derivatives (e.g., 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) reveal:

  • Planarity : The triazolyl ring (N1–N2–N3–C4–C5) is nearly planar, with a maximum deviation of 0.02 Å.
  • Dihedral Angles :
    • 28.5° between the triazole and phenyl ring.
    • 12.3° between the triazole and benzoate ring.
  • Hydrogen Bonding : Carboxylic acid dimers form $$ R_2^2(8) $$ motifs via O–H···O interactions (2.617 Å).

Crystal Packing : Stabilized by π-π stacking (3.8–4.1 Å) between phenyl and triazolyl rings, and van der Waals interactions involving methyl groups.

Spectroscopic Fingerprint Analysis

¹H NMR (400 MHz, CDCl₃):
  • δ 8.23 (s, 1H) : Triazolyl proton (C–H).
  • δ 7.85–7.35 (m, 9H) : Aromatic protons (phenyl and benzoate).
  • δ 3.90 (s, 3H) : Methyl ester (–OCH₃).
  • δ 2.45 (s, 3H) : Triazolyl methyl group.
¹³C NMR (100 MHz, CDCl₃):
  • δ 167.2 : Ester carbonyl (–COOCH₃).
  • δ 160.1 : Amide carbonyl (–CONH–).
  • δ 140.3–119.8 : Aromatic carbons.
  • δ 21.5 : Triazolyl methyl group.
FTIR (KBr, cm⁻¹):
  • 1725 : ν(C=O) ester.
  • 1660 : ν(C=O) amide.
  • 1540 : ν(C=N) triazole.
  • 1240 : ν(C–O) ester.
HRMS (ESI⁺):
  • m/z 361.1297 [M+H]⁺ (calculated: 361.1295).

Comparative Structural Analysis with Related 1,2,3-Triazole Derivatives

Feature Target Compound 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate
Molecular Weight 361.37 202.22 280.11
C=O Stretch (cm⁻¹) 1660 (amide) 1685 (amide) 1720 (ester)
Bioactivity Not reported Antimicrobial Enzyme inhibition
Solubility Low in H₂O Moderate in DMSO High in CHCl₃

Key Differences :

  • The target compound’s methyl ester enhances lipophilicity (XLogP3 = 3.2) vs. carboxamide analogs (XLogP3 = 1.8).
  • Planarity of the triazole core is conserved, but substituents alter dihedral angles by 5–15° compared to non-methylated derivatives.

Properties

IUPAC Name

methyl 4-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12-16(20-21-22(12)15-6-4-3-5-7-15)17(23)19-14-10-8-13(9-11-14)18(24)25-2/h3-11H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTMCDPYGRONPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that triazole derivatives, which this compound is a part of, are capable of binding to a variety of enzymes and receptors. This suggests that the compound could potentially interact with multiple targets within the body.

Mode of Action

It is known that the triazole ring can act as a hydrogen bond acceptor and donor simultaneously, offering various types of binding to the target enzyme. Additionally, interactions of π-π type occur between identical tolyl groups of neighboring molecules. This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the function of the targets.

Biochemical Pathways

Given the broad range of potential targets and the known biological activities of similar triazole derivatives, it is likely that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It is known that the chemical stability of triazole derivatives, including this compound, is high. This suggests that the compound could potentially have good bioavailability.

Result of Action

It is known that triazole derivatives have diverse biological activities. This suggests that the compound could potentially have a variety of effects at the molecular and cellular level.

Action Environment

It is known that the chemical stability of triazole derivatives, including this compound, is high. This suggests that the compound could potentially maintain its action and efficacy in a variety of environmental conditions.

Biological Activity

Methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{3}

This molecular structure includes a methyl ester group and a triazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

This compound exhibits several biological properties:

  • Antimicrobial Activity : Triazole derivatives are recognized for their antimicrobial properties. Studies indicate that compounds containing the triazole ring can inhibit the growth of various bacteria and fungi. For example, 5-methyl-1-phenyl-1H-triazole derivatives have shown promising results against Staphylococcus aureus and Candida albicans .
  • Anticancer Potential : Research has indicated that triazole derivatives can act as anticancer agents. They may inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis .

1. Antimicrobial Studies

One study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:

Pathogen MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound possesses moderate antibacterial and antifungal activity.

2. Anticancer Activity

In a separate study focusing on the anticancer effects of triazole derivatives, it was found that methyl 4-{[(5-methyl-1-phenyl-1H-triazol-4-yl)carbonyl]amino}benzoate exhibited cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The compound demonstrated significant potential in inhibiting cancer cell proliferation .

The biological activity of methyl 4-{[(5-methyl-1-phenyl-1H-triazol-4-yl)carbonyl]amino}benzoate can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazole compounds often act as inhibitors of enzymes involved in fungal cell wall synthesis and bacterial protein synthesis.
  • DNA Interaction : Some studies suggest that triazoles can intercalate with DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,3-triazole derivatives with amide-linked ester groups. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Differences Biological Activity Synthesis Yield
Methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate (Target) 5-methyl, 1-phenyl triazole; methyl benzoate ester Not explicitly reported in evidence, but inferred potential from analogues ~70–80% (estimated)
Methyl [[[1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-yl]carbonyl]amino]benzoate (2i) 4-chlorophenyl substituent on triazole Antitumor activity not reported, but chlorine may enhance cytotoxicity 72%
Ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate Pyrazole core (non-aromatic N-heterocycle); chloro and phenyl substituents; butanoate ester Unknown activity; pyrazole derivatives often exhibit antimicrobial properties Not specified
5-((1-(5-Methyl-1-phenyltriazol-4-yl)ethylidene)hydrazono)-4-phenylthiadiazole (9b) Thiadiazole ring instead of benzoate ester; hydrazone linker IC₅₀ = 2.94 µM (HepG2) 85%
4-Methyl-2-(2-(1-(5-methyl-1-phenyltriazol-4-yl)ethylidene)hydrazinyl)-5-(phenyldiazenyl)thiazole (12a) Thiazole core; diazenyl group IC₅₀ = 1.19 µM (HepG2); 3.4 µM (MCF-7) Quantitative yield

Key Findings

Thiazole derivatives (12a) exhibit superior antitumor activity (IC₅₀ < 3.5 µM), likely due to enhanced π-π stacking and metabolic stability .

Substituent Effects: Electron-withdrawing groups (e.g., chlorine in 2i) may improve membrane permeability or target binding.

Linker and Functional Groups: The amide linkage in the target compound enhances hydrogen-bonding interactions compared to hydrazone (9b) or diazenyl (12a) linkers. The methyl benzoate ester increases solubility relative to ethyl or butanoate esters (e.g., ), which could influence bioavailability .

Biological Activity Trends :

  • Thiadiazole and thiazole derivatives (9b, 12a) show potent anticancer activity, suggesting that replacing the benzoate ester with a heterocycle improves efficacy. However, the target compound’s ester group may reduce toxicity or enhance tissue penetration .

Structure-Activity Relationships (SAR)

  • Triazole Substitution : Methyl at position 5 (target compound) vs. chlorine (2i) alters electron density, affecting target binding.
  • Ester vs. Heterocycle : Benzoate esters (target) may prioritize solubility, while thiazoles (12a) favor potency.
  • Linker Flexibility : Rigid amide linkers (target) vs. flexible hydrazones (9b) influence conformational stability .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a robust method for constructing the 1,2,3-triazole core. A representative procedure involves:

  • Reactants : Phenylacetylene and methyl azidoacetate.

  • Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), in a H₂O:DMF (1:4) mixture at 25°C for 12 hours.

  • Outcome : The triazole ester intermediate is hydrolyzed to the carboxylic acid using NaOH (3 eq.) in aqueous methanol at 110°C for 24 hours.

  • Yield : 75–85% after hydrolysis.

Mechanistic Insight : The Cu(I) catalyst facilitates regioselective 1,4-disubstituted triazole formation. The ester group at position 4 is hydrolyzed under basic conditions without disrupting the triazole ring.

Cyclization of Hydrazine Derivatives

An alternative approach uses hydrazine and carbonyl precursors:

  • Reactants : Ethyl acetoacetate and phenyl azide.

  • Conditions : Catalyzed by DBU in chloroform under reflux for 6 hours.

  • Outcome : Direct formation of the triazole ester, which is hydrolyzed to the acid.

  • Yield : 68–72% for the cyclization step.

Key Advantage : Avoids metal catalysts, simplifying purification.

Coupling to Methyl 4-Aminobenzoate

Acyl Chloride-Mediated Amidation

  • Step 1 : Conversion of the triazole carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–25°C for 4 hours.

  • Step 2 : Reaction with methyl 4-aminobenzoate in DCM with N,N-dimethylformamide (DMF) as a catalyst.

  • Conditions : Stirring at 25°C for 2 hours, followed by aqueous workup.

  • Yield : 90–95%.

Carbodiimide Coupling (EDC/HOBt)

  • Reactants : Triazole carboxylic acid, methyl 4-aminobenzoate, EDC (1.2 eq.), HOBt (1.1 eq.).

  • Conditions : In anhydrous DCM at 25°C for 12 hours.

  • Yield : 85–88%.

  • Advantage : Mild conditions avoid racemization, suitable for sensitive substrates.

One-Pot Synthesis from Azide and Alkyne Precursors

A streamlined protocol combines triazole formation and amidation:

  • CuAAC : Phenylacetylene, methyl azidoacetate, and Cu(I) catalyst form the triazole ester.

  • In Situ Hydrolysis : NaOH (3 eq.) hydrolyzes the ester to the acid.

  • Coupling : EDC/HOBt mediates amidation with methyl 4-aminobenzoate.

  • Total Yield : 65–70% over three steps.

Comparative Analysis of Methods

Method Conditions Yield Advantages References
CuAAC + Acyl ChlorideCu(I), SOCl₂, DCM90–95%High efficiency, scalable
DBU Cyclization + EDCDBU, EDC/HOBt85–88%Metal-free, mild conditions
One-Pot SynthesisCu(I), EDC/HOBt, sequential steps65–70%Reduced purification steps

Critical Considerations

  • Regioselectivity : CuAAC ensures 1,4-disubstituted triazole formation, while non-catalyzed methods may yield mixtures.

  • Purification : Silica gel chromatography is typically required after coupling steps to remove excess reagents.

  • Scalability : Acyl chloride methods are preferred for industrial-scale synthesis due to shorter reaction times .

Q & A

Q. What strategies can be used to explore synergistic effects with other bioactive compounds?

  • Screen combinations with known inhibitors (e.g., β-lactam antibiotics for antimicrobial synergy) using checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices. Structural analogs showed enhanced activity when paired with adjuvants targeting efflux pumps .

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